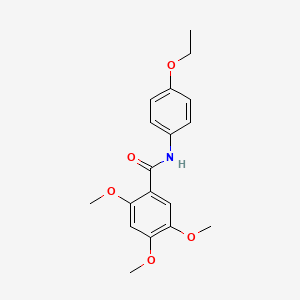
N-(2-phenylethyl)-1,4-benzenedisulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)-1,4-benzenedisulfonamide is a chemical compound that has been studied for its potential applications in scientific research. It is also known as PEDS and has been found to have interesting biochemical and physiological effects. In
Wirkmechanismus
PEDS is believed to inhibit carbonic anhydrase by binding to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the concentration of bicarbonate in the body, which can lead to a decrease in the pH of the blood. PEDS may also inhibit the growth of cancer cells by interfering with their ability to divide and replicate.
Biochemical and Physiological Effects:
PEDS has been found to have a number of biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase, resulting in a decrease in the concentration of bicarbonate in the body. This can lead to a decrease in the pH of the blood, which can have a number of effects on the body. PEDS has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PEDS in lab experiments is that it is a relatively simple compound to synthesize. Additionally, it has been found to have a number of interesting biochemical and physiological effects, which make it a useful tool for studying a variety of biological processes. However, one limitation of using PEDS in lab experiments is that it may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on PEDS. One area of interest is the development of more potent inhibitors of carbonic anhydrase, which could be useful in the treatment of a variety of diseases. Additionally, PEDS may be useful in the development of new anti-inflammatory drugs. Finally, further research is needed to fully understand the biochemical and physiological effects of PEDS, as well as its potential applications in scientific research.
Synthesemethoden
PEDS can be synthesized through a multistep process starting with the reaction of 2-phenylethylamine with chlorosulfonic acid to form N-(2-phenylethyl)-2-chloroethanesulfonamide. This intermediate is then reacted with sodium sulfite to produce PEDS.
Wissenschaftliche Forschungsanwendungen
PEDS has been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. It has also been investigated for its ability to inhibit the growth of cancer cells. Additionally, PEDS has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
4-N-(2-phenylethyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c15-21(17,18)13-6-8-14(9-7-13)22(19,20)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMNSBPLDWUGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)



![2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)





